molecular formula C15H16N2O2 B8474864 Benzyl (5-ethyl-2-pyridyl)carbamate

Benzyl (5-ethyl-2-pyridyl)carbamate

Cat. No.: B8474864
M. Wt: 256.30 g/mol
InChI Key: OEEUJRUSCNDAAX-UHFFFAOYSA-N
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Description

Benzyl (5-ethyl-2-pyridyl)carbamate is a carbamate derivative featuring a pyridine ring substituted with an ethyl group at the 5-position and a benzyl carbamate moiety at the 2-position. Below, we compare it with key analogs based on substituent position, heterocyclic core variations, and functional group modifications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

benzyl N-(5-ethylpyridin-2-yl)carbamate

InChI

InChI=1S/C15H16N2O2/c1-2-12-8-9-14(16-10-12)17-15(18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,16,17,18)

InChI Key

OEEUJRUSCNDAAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position on Pyridine Ring

  • Structure : Carbamate group at the 4-position of pyridine (vs. 2-position in the target compound).
  • Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in THF.
  • Key Properties : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions in crystal packing (O⋯O = 3.06 Å), suggesting strong intermolecular forces.
  • Implications : Substituent position significantly impacts crystal packing and solubility. The 2-position carbamate in the target compound may alter hydrogen-bonding networks and stability.

Functional Group Modifications

Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9) :

  • Structure : Boronate ester at the 5-position (vs. ethyl in the target compound).
  • Molecular Weight : 357.21 g/mol (higher than the estimated ~256.3 g/mol for the target).
  • Key Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry. The ethyl group in the target compound lacks this reactivity but may enhance lipophilicity.

Heterocyclic Core Variations

Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate (CAS 1375069-36-5) :

  • Structure : Pyrimidine core with 2,4-dioxo and methyl groups (vs. pyridine in the target).
  • This contrasts with the pyridine ring in the target compound, which may exhibit weaker electron-withdrawing effects.

Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate (CAS 1220596-13-3) :

  • Structure: Methylamino group at the 6-position of pyridine and ethyl linker.

Carbamate Derivatives with Non-Pyridine Cores

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5) :

  • Structure: Pyrrolidinone core (similarity score: 0.97).
  • Key Properties : The lactam group enables hydrogen bonding and may improve bioavailability. The pyridine core in the target compound offers a distinct electronic profile for metal coordination or aromatic interactions.

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Functional Feature
Benzyl (5-ethyl-2-pyridyl)carbamate Pyridine 5-ethyl, 2-carbamate ~256.3 (estimated) Lipophilic ethyl group
BenzylN-(4-pyridyl)carbamate Pyridine 4-carbamate Not reported Hydrogen-bonding networks
Benzyl 5-boronate-pyridin-2-ylcarbamate Pyridine 5-boronate ester 357.21 Suzuki coupling capability
Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate Pyrimidine 2,4-dioxo, 1,3-dimethyl Not reported Electron-deficient core
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Pyrrolidinone 2-oxo Not reported Lactam for hydrogen bonding

Research Findings and Implications

  • Crystallography : The 4-pyridyl analog demonstrates how substituent position dictates crystal packing, suggesting the 5-ethyl-2-pyridyl variant may form less dense lattices due to steric hindrance.
  • Reactivity : The boronate ester analog highlights the trade-off between functional group reactivity (boronates) and stability (ethyl groups).
  • Biological Interactions: Pyrimidine and pyrrolidinone analogs underscore the importance of heterocyclic core selection in drug design, with pyridine offering a balance of rigidity and electronic versatility.

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